molecular formula C8H7N3O B081230 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 10350-70-6

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B081230
CAS No.: 10350-70-6
M. Wt: 161.16 g/mol
InChI Key: JZIKSOZOBQKFEX-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with methylhydrazine to form the intermediate, which is then cyclized to yield the desired oxadiazole ring . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIKSOZOBQKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378009
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10350-70-6
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10350-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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